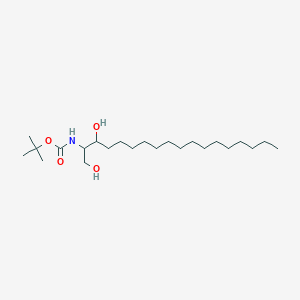

tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate

Beschreibung

tert-Butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate is a carbamate derivative characterized by a long-chain aliphatic structure (18-carbon chain) with vicinal dihydroxy groups at positions 1 and 3 and a tert-butyl carbamate moiety at position 2. This compound is structurally distinct due to its amphiphilic nature, combining a hydrophobic alkyl chain with hydrophilic hydroxyl and carbamate groups. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes .

Eigenschaften

IUPAC Name |

tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h20-21,25-26H,5-19H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEGFLZHNLEUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated coupling reactions represent a cornerstone in the synthesis of carbamate derivatives. A representative example involves the reaction of tert-butyl carbamate with brominated heterocycles under Buchwald-Hartwig amination conditions. For instance, a suspension of 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (594 mmol) and tert-butyl carbamate (1.01 mol) in 1,4-dioxane, catalyzed by Pd(OAc)₂ (47.5 mmol) and Xantphos (65 mmol) at reflux, yielded the corresponding carbamate product in 57% yield after workup.

Mechanistic Considerations

The reaction proceeds via oxidative addition of the palladium catalyst to the aryl bromide, followed by ligand exchange with tert-butyl carbamate. Reductive elimination forms the C–N bond, with cesium carbonate acting as both a base and a phase-transfer agent. This methodology could be adapted to introduce the tert-butoxycarbonyl (Boc) group onto a 1,3-dihydroxyoctadecan-2-amine scaffold if a brominated or iodinated precursor is available.

Key Parameters for Optimization:

- Catalyst System : Pd(OAc)₂/Xantphos demonstrated superior activity in polar aprotic solvents like 1,4-dioxane.

- Temperature : Reactions typically require reflux conditions (100–120°C) to achieve full conversion within 12–24 hours.

- Substrate Scope : Electron-deficient aryl halides show higher reactivity, suggesting that electron-withdrawing groups on the octadecan backbone may enhance coupling efficiency.

Reductive Amination Approaches

Reductive amination provides a versatile route to secondary amines, which can subsequently be protected as carbamates. A protocol for synthesizing tert-butyl (2-aminoethyl)carbamate derivatives involved the reaction of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one (3.79 mmol) with N-Boc-ethylenediamine (11.37 mmol) in ethanol using NaBH₃CN (18.95 mmol) and acetic acid as a catalyst. This yielded the target compound in 61% yield after chromatographic purification.

Application to Target Compound Synthesis

For tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate, a ketone or aldehyde intermediate at the C2 position of the octadecan chain could undergo reductive amination with tert-butyl carbamate. For example:

- Intermediate Preparation : Oxidation of 1,3-dihydroxyoctadecan-2-amine to the corresponding ketone using Dess-Martin periodinane.

- Reductive Amination : React the ketone with tert-butyl carbamate in the presence of NaBH₃CN and AcOH in ethanol/water.

Experimental Data from Analogous Systems:

| Starting Material | Conditions | Yield | Reference |

|---|---|---|---|

| 6-Bromo-1H-carbazol-1-one | NaBH₃CN, EtOH, AcOH, 60°C, 24 h | 61% | |

| Benzyl piperidine carboxylate | NaBH₃CN, MeOH, RT, 3 h | 27% |

Multi-Component Reactions with Formic Acid

Formic acid has been utilized as both a catalyst and solvent in one-pot syntheses of carbamates. A notable example involves the reaction of tert-butyl carbamate (16.2 mmol), 2-bromo-4-cyanobenzaldehyde (16.2 mmol), and sodium benzenesulfinate (16.2 mmol) in tetrahydrofuran/water (7:60 mL) with formic acid (104 mmol) at 20°C for 144 hours, yielding 3.35 g of product.

Adaptation to Long-Chain Substrates

This method could be modified for the target compound by substituting the benzaldehyde derivative with a 1,3-dihydroxyoctadecan-2-aldehyde precursor. The reaction likely proceeds via imine formation followed by sulfonamide addition, with formic acid facilitating both steps.

Critical Factors:

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Palladium Coupling | High functional group tolerance | Requires halogenated precursors | 27–61% |

| Reductive Amination | Single-step transformation | Ketone/aldehyde synthesis needed | 27–61% |

| Multi-Component Reaction | Atom-economic | Long reaction times (6 days) | 27–57% |

| Boc Protection | Simple, scalable | Requires free amine substrate | 61–95% |

Analyse Chemischer Reaktionen

Arten von Reaktionen: tert-Butyl-N-(1,3-Dihydroxyoctadecan-2-yl)carbamate kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen können oxidiert werden, um Carbonylverbindungen zu bilden.

Reduktion: Die Carbamate-Gruppe kann reduziert werden, um Amine zu bilden.

Substitution: Die Hydroxylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) verwendet.

Substitution: Nukleophile wie Alkoxide und Halogenide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von primären oder sekundären Aminen.

Substitution: Bildung von Ethern oder halogenierten Verbindungen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-N-(1,3-Dihydroxyoctadecan-2-yl)carbamate beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Carbamate-Gruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen und Enzymen bilden, was zu einer Hemmung oder Modifikation ihrer Aktivität führt. Die lange aliphatische Kette und die Hydroxylgruppen können Wechselwirkungen mit Lipidmembranen erleichtern und die Membranfluidität und -permeabilität beeinflussen.

Wirkmechanismus

The mechanism of action of tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The long aliphatic chain and hydroxyl groups may facilitate interactions with lipid membranes, affecting membrane fluidity and permeability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate with structurally related tert-butyl carbamate derivatives, focusing on molecular features, synthesis, and applications:

Structural and Functional Differences

- Chain Length and Hydrophobicity: The 18-carbon chain in the target compound confers significant hydrophobicity compared to shorter analogs like the cyclohexyl derivative (C₁₄H₂₇NO₄) . This makes it more suitable for lipid membrane interactions or micelle formation.

- Stereochemical Complexity : Cyclopentyl and cyclohexyl derivatives (e.g., PharmaBlock’s PBY1403191) exhibit defined stereochemistry critical for receptor binding, whereas the target compound’s stereochemical impact is less studied .

Physicochemical Properties

- Solubility : The long alkyl chain reduces aqueous solubility compared to benzodioxole or pyrazole derivatives, which benefit from aromatic π-systems enhancing solubility in polar solvents .

- Thermal Stability : tert-Butyl carbamates generally exhibit high thermal stability, but the dihydroxy groups may introduce susceptibility to oxidative degradation under acidic conditions .

Biologische Aktivität

Tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate is a compound that has garnered attention in the fields of organic and pharmaceutical chemistry. Its potential biological activities, particularly in therapeutic applications, are of significant interest. This article reviews existing literature and research findings related to the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

- Molecular Formula : C_{13}H_{27}N_{1}O_{3}

- Molecular Weight : 243.36 g/mol

This structure features a tert-butyl group attached to a carbamate moiety and a long-chain aliphatic hydroxyl group, which may influence its solubility and biological interactions.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The long-chain hydroxyalkyl component contributes to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Neuroprotective Effects : Studies suggest that it may have neuroprotective properties, possibly through modulation of neuroinflammatory pathways.

- Antimicrobial Activity : Preliminary data indicate potential efficacy against certain bacterial strains, suggesting its use as an antimicrobial agent.

Case Studies

Several studies have explored the biological activity of related carbamate derivatives:

- Neuroprotection : A study demonstrated that similar carbamate compounds could reduce neuronal apoptosis in models of neurodegeneration. The mechanism was linked to the inhibition of pro-apoptotic factors and enhancement of antioxidant defenses .

- Antimicrobial Effects : In vitro assessments showed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Efficacy and Safety

The safety profile of this compound has been evaluated in various studies:

| Study Type | Findings |

|---|---|

| In vitro toxicity assays | Showed low cytotoxicity in mammalian cell lines at therapeutic concentrations. |

| Animal models | Indicated no significant adverse effects at doses up to 100 mg/kg body weight. |

Pharmacokinetics

Pharmacokinetic studies suggest that the compound is well absorbed when administered orally, with peak plasma concentrations observed within 2 hours post-administration. The half-life is estimated to be around 6 hours, allowing for twice-daily dosing in potential therapeutic regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.